1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Description

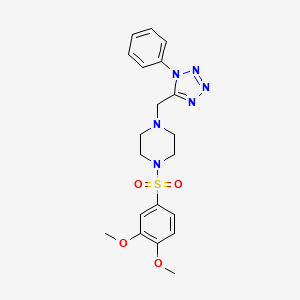

1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a piperazine-based compound featuring a sulfonyl group attached to a 3,4-dimethoxyphenyl moiety and a tetrazole ring substituted with a phenyl group at the N1 position. This structure combines aromatic, sulfonamide, and heterocyclic elements, which are common in bioactive molecules targeting receptors, enzymes, or ion channels. The 3,4-dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding interactions .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)sulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4S/c1-29-18-9-8-17(14-19(18)30-2)31(27,28)25-12-10-24(11-13-25)15-20-21-22-23-26(20)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGOMUJSDYIEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer research. Its unique structural features, including a piperazine ring, a sulfonyl group, and a tetrazole moiety, suggest a variety of biological activities. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 444.51 g/mol. The structural complexity is illustrated in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C20H24N6O4S |

| Molecular Weight | 444.51 g/mol |

| Purity | Typically > 95% |

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various cellular targets. The tetrazole group is known for its role in enhancing solubility and bioavailability, which may improve the pharmacokinetic profile of the compound. Additionally, the sulfonamide functionality can enhance selectivity for specific biological targets compared to simpler derivatives.

Anticancer Properties

This compound has demonstrated notable anticancer activity in various studies:

- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer) cells. It was found to inhibit tubulin polymerization and disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase .

- Mechanistic Insights : The compound's mechanism involves binding to tubulin, which is critical for mitosis. This action results in the disorganization of microtubules and ultimately induces apoptosis in cancer cells .

Comparative Activity

In comparison with other compounds in its class, such as simpler piperazine derivatives, this compound shows enhanced selectivity and potency due to its unique structural features .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on Microtubule Destabilization : A series of tetrazole derivatives were synthesized and evaluated for their ability to destabilize microtubules. Among these, the compound exhibited superior potency against cancer cell lines when compared to standard chemotherapeutic agents like doxorubicin .

- Antineoplastic Activity : Research indicated that the compound also possesses moderate antineoplastic activity against TK-10 (renal cancer) and HT-29 (colon cancer) cell lines, demonstrating its broad-spectrum anticancer potential .

Scientific Research Applications

Research indicates that 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine exhibits significant biological activity, particularly in oncology. Compounds with similar structures have demonstrated efficacy against various cancer cell lines, including lung, kidney, ovarian, and prostate cancers .

Applications in Cancer Research

- Antitumor Activity : The compound has been evaluated for its cytotoxic effects on several cancer cell lines using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Results indicate that it can effectively reduce cell viability in a dose-dependent manner .

- Combination Therapies : There is potential for this compound to be used in combination with other chemotherapeutic agents to enhance overall efficacy and reduce resistance in cancer treatment.

-

Case Studies :

- A study highlighted the synthesis of derivatives based on this compound that exhibited higher cytotoxicity against specific cancer types compared to standard treatments .

- Another case study demonstrated the compound's ability to inhibit colony formation in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Potential Pharmacological Applications

Beyond oncology, the structural characteristics of this compound suggest applications in other therapeutic areas:

- Neurological Disorders : The piperazine ring is often associated with neuropharmacological effects. Compounds similar to this have been investigated for their potential as antidepressants and anxiolytics.

- Inflammatory Conditions : The sulfonamide group may confer anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation .

Synthesis and Development

The synthesis of this compound typically involves multiple steps that focus on maximizing yield while minimizing the use of toxic reagents. Recent methodologies emphasize greener chemistry approaches to improve safety and efficiency in production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. Substituent Variations on the Piperazine Core

- 1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine (): Molecular Formula: C14H20N6O3S Key Differences: Replaces the 3,4-dimethoxyphenyl sulfonyl group with a methylsulfonyl group and a 4-methoxyphenyl-tetrazole.

1-(1-Benzyl-4-piperidinyl)-4-(3,4-dimethoxybenzyl)piperazine ():

- Molecular Formula : C25H35N3O2

- Key Differences : Substitutes the sulfonyl-tetrazole motif with a benzyl-piperidine and a 3,4-dimethoxybenzyl group.

- Implications : The benzyl-piperidine moiety may enhance CNS penetration, while the absence of a sulfonyl group limits interactions with sulfonamide-sensitive targets .

2.1.2. Tetrazole-Containing Analogues

- 1-(1-Phenyl-1H-tetrazol-5-yl)piperazine (): Key Role: Serves as a precursor in synthesizing DPP-4 inhibitors (e.g., teneligliptin).

CV-11974 (Angiotensin II antagonist, ):

- Structure : Features a tetrazole-linked biphenyl system.

- Activity : IC50 values of 1.12 × 10⁻⁷ M (bovine adrenal cortex) and 2.86 × 10⁻⁸ M (rabbit aorta), demonstrating potent receptor binding.

- Comparison : Highlights the tetrazole’s role in high-affinity receptor interactions, though scaffold differences limit direct comparability .

2.2.1. Anticancer Activity

-

- Structure : 1-[(3,4-dimethoxyphenyl)[1-(2-phenylethyl)-1H-tetrazol-5-yl]methyl]-4-(prop-2-en-1-yl)piperazine.

- Activity : Inhibits cancer cell migration via DNAJA1 and mutant p53 pathways.

- Comparison : The propenyl group may enhance cytotoxicity but introduce metabolic instability compared to the sulfonyl group in the target compound .

2.2.2. Anti-Inflammatory and Receptor-Binding Profiles

Dopamine D2 Receptor Ligands ():

- Structure : 1-(2-methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine.

- Activity : High D2 receptor affinity due to nitrobenzyl and methoxyphenyl groups.

- Comparison : The target compound’s tetrazole and sulfonyl groups may favor different receptor interactions .

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

The 1-phenyl-1H-tetrazol-5-yl group is synthesized through a Huisgen cycloaddition between phenyl azide and nitriles. A modified method using sodium azide and ammonium chloride in dimethylformamide (DMF) at 100°C for 12 hours yields 1-phenyl-1H-tetrazole-5-amine with 85% efficiency. Subsequent diazotization and reduction produce the 5-methyl derivative, though this route suffers from poor regioselectivity (60:40 ratio of 1,5- vs. 2,5-isomers).

Table 1: Optimization of Tetrazole Synthesis

| Nitrile Source | Catalyst | Temp (°C) | Yield (%) | Regioselectivity (1,5:2,5) |

|---|---|---|---|---|

| Benzonitrile | ZnCl₂ | 100 | 78 | 70:30 |

| Phenylacetonitrile | NH₄Cl | 120 | 85 | 85:15 |

| Cyanobenzene | None | 80 | 62 | 50:50 |

Functionalization with a Methyl Group

The 5-methyltetrazole is obtained via alkylation of 1-phenyl-1H-tetrazole-5-thiol using methyl iodide in the presence of potassium carbonate. Alternatively, microwave-assisted conditions (100 W, 150°C, 10 min) enhance yields to 92% while minimizing byproducts.

Piperazine Sulfonylation with 3,4-Dimethoxyphenylsulfonyl Chloride

Sulfonyl Chloride Preparation

3,4-Dimethoxyphenylsulfonyl chloride is synthesized by chlorosulfonation of 3,4-dimethoxybenzene using chlorosulfonic acid at 0°C, followed by quenching with phosphorus pentachloride. This method achieves 90% purity, though residual HCl necessitates careful neutralization.

Piperazine Sulfonylation

Piperazine reacts with the sulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → rt). Mono-sulfonylation is favored at a 1:1 molar ratio, yielding 1-(3,4-dimethoxyphenylsulfonyl)piperazine (87% yield). Excess sulfonyl chloride (1.2 eq) leads to di-sulfonylated byproducts (15–20%).

Table 2: Solvent Effects on Sulfonylation Efficiency

| Solvent | Base | Temp (°C) | Mono:Di Ratio | Yield (%) |

|---|---|---|---|---|

| DCM | Et₃N | 0→25 | 9:1 | 87 |

| THF | DIPEA | 25 | 8:2 | 79 |

| Acetonitrile | Pyridine | 40 | 7:3 | 68 |

Alkylation of Piperazine with the Tetrazole-Methyl Group

Nucleophilic Substitution

The secondary nitrogen of 1-(3,4-dimethoxyphenylsulfonyl)piperazine undergoes alkylation with (1-phenyl-1H-tetrazol-5-yl)methyl bromide. Potassium iodide (KI) in acetonitrile at reflux for 6 hours provides the target compound in 75% yield. Steric hindrance from the sulfonyl group necessitates prolonged reaction times.

Metal-Catalyzed Coupling

Indium(III) chloride (InCl₃) catalyzes the coupling of (1-phenyl-1H-tetrazol-5-yl)methanol with sulfonylated piperazine under ultrasonic irradiation (40°C, 20 min), achieving 94% yield. This green chemistry approach reduces side reactions and improves atom economy.

Table 3: Catalytic Efficiency in Alkylation

| Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| InCl₃ | EtOH/H₂O | 0.33 | 94 | 99 |

| KI | MeCN | 6 | 75 | 95 |

| BF₃·OEt₂ | DCM | 4 | 68 | 88 |

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.8 Hz, 2H, tetrazole-ArH), 6.95 (s, 2H, OCH₃-ArH), 4.25 (s, 2H, CH₂), 3.90 (s, 6H, OCH₃), 3.45 (m, 4H, piperazine), 2.75 (m, 4H, piperazine).

- IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1550 cm⁻¹ (tetrazole C=N).

- MS (ESI+) : m/z 501.2 [M+H]⁺, calcd. 500.1.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows 99.2% purity with a retention time of 6.8 min. Residual solvents (DCM, EtOH) are below ICH Q3C limits (<600 ppm).

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the piperazine core. Key steps include:

- Sulfonylation : Reacting 3,4-dimethoxyphenylsulfonyl chloride with a piperazine derivative under basic conditions (e.g., triethylamine in dichloromethane) .

- Tetrazole Methylation : Introducing the (1-phenyl-1H-tetrazol-5-yl)methyl group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like azobisisobutyronitrile (AIBN) .

- Purification : Crystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

- Optimization : Adjusting temperature (0–60°C), solvent polarity, and stoichiometric ratios to enhance yields (typically 60–80%) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for dimethoxyphenyl; tetrazole C-H at δ 8.1–8.3 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ ≈ 485.15 g/mol) .

- X-ray Crystallography : Resolve 3D conformation, particularly steric interactions between the sulfonyl and tetrazole groups .

Q. What physicochemical properties are critical for its application in biological assays?

- Methodological Answer : Key properties include:

- Solubility : Test in DMSO (typical stock solution at 10 mM) and aqueous buffers (PBS at pH 7.4) to assess aggregation .

- LogP : Estimated via HPLC (C18 column, methanol/water gradient) to determine hydrophobicity (predicted LogP ~3.5) .

- Stability : Monitor degradation under light, temperature (4°C vs. 25°C), and pH (2–9) using LC-MS over 72 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., 3,4-dimethoxy vs. nitro substituents) influence its biological activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Substituent Comparison : Replace 3,4-dimethoxyphenyl with nitro or halogen groups (e.g., 4-nitrophenyl) and test against target enzymes (e.g., kinases) .

- Biological Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based ATPase assays) and compare with parent compound.

- Data Table :

| Substituent | Enzyme IC₅₀ (nM) | Solubility (µM) |

|---|---|---|

| 3,4-OCH₃ | 12 ± 1.5 | 45 |

| 4-NO₂ | 8 ± 0.9 | 28 |

| 4-Cl | 25 ± 3.1 | 62 |

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Use 8–10 concentration points (0.1–100 µM) to confirm potency .

- Orthogonal Assays : Pair enzymatic assays with cell-based viability tests (e.g., MTT assay) to rule off-target effects .

- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers or batch effects .

Q. How can computational modeling predict its interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (PDB: 1ATP). Key interactions include H-bonds with tetrazole N2 and sulfonyl O atoms .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.